molecular formula C21H19NO6 B1674585 Lavendustin A CAS No. 125697-92-9

Lavendustin A

Katalognummer B1674585
CAS-Nummer: 125697-92-9
Molekulargewicht: 381.4 g/mol
InChI-Schlüssel: ULTTYPMRMMDONC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lavendustin A is a potent, selective tyrosine kinase inhibitor . It was first isolated from a Streptomyces culture filtrate . It inhibits antigen-induced activation of PTK and histamine release from mast cells . It has a molecular weight of 381.40 .


Synthesis Analysis

Lavendustin A and its analogs have been synthesized through various methods. One approach involves solid-phase synthesis . Another method involves the synthesis of triazole analogs of Lavendustin A via a click chemistry approach .


Molecular Structure Analysis

The molecular formula of Lavendustin A is C21H19NO6 . Its structure includes a tertiary amine in the center with substituted benzyl and phenyl groups .


Chemical Reactions Analysis

Lavendustin A has been used in various chemical reactions. For instance, it has been involved in the solid-phase synthesis of its analogs . Additionally, triazole analogs of Lavendustin A have been synthesized using Cu I -catalyzed azide-alkyne cycloadditions .


Physical And Chemical Properties Analysis

Lavendustin A is a crystalline solid . It is soluble in DMSO and methanol .

Wissenschaftliche Forschungsanwendungen

  • Cancer Research

    • Lavendustin A has been shown to have potential applications in cancer research . Specifically, derivatives of Lavendustin A have been synthesized and evaluated for cytotoxicity using SRB assay on four tumor cell lines .
    • The methods of application involve the synthesis of compounds having structural features of styrylchromones and Lavendustin A . These compounds were then evaluated for their cytotoxic activity .
    • One of the synthesized compounds showed significant cytotoxic activity on HCT-15 cell line with IC (50) values of 7.17 microg/ml .
  • Tyrosine Kinase Inhibition

    • Lavendustin A is a potent, selective tyrosine kinase inhibitor . It inhibits antigen-induced activation of PTK and histamine release from mast cells .
    • The application involves using Lavendustin A as an inhibitor in biological systems. The IC50 value, a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 11 nM for tyrosine kinase .
    • This application is active in vivo, meaning it works inside a living organism .
  • Angiogenesis Suppression

    • Lavendustin A suppresses the angiogenic action of vascular endothelial growth factor (VEGF) in rats .
    • It’s a cell-permeable, reversible, substrate competitive, and potent inhibitor of EGF receptor tyrosine kinase and pp60 c-src .
    • The IC50 values are 11 nM for EGF receptor tyrosine kinase and 500 nM for pp60 c-src .
  • Enhancement of Plant Root Immunity

    • Lavendustin A has been found to enhance innate immunity in plant roots, thus alleviating soil-borne diseases in crops like tobacco, tomato, and rice .
    • The method of application involves using Lavendustin A as an inhibitor in biological systems . The molecular docking results showed that Lavendustin A had more intermolecular interactions with FER homologues .
    • The treatment of roots with Lavendustin A enhanced immunity-related gene expression .
  • Inhibition of Epidermal Growth Factor (EGF) Receptor-Associated Tyrosine Kinase

    • Lavendustin A is a selective inhibitor of EGF receptor-associated tyrosine kinase .
    • It does not inhibit protein kinase A (PKA), PKC, or PI3K .
    • It has been used to differentiate rat mesenchymal stem cells, to inhibit NMDA-stimulated cGMP production, and to inhibit VEGF-induced angiogenesis .
  • Suppression of Angiogenic Action of Vascular Endothelial Growth Factor (VEGF)

    • Lavendustin A suppresses the angiogenic action of VEGF in rats .
    • It’s a cell-permeable, reversible, substrate competitive, and potent inhibitor of EGF receptor tyrosine kinase and pp60 c-src .
    • The IC50 values are 11 nM for EGF receptor tyrosine kinase and 500 nM for pp60 c-src .
  • Inhibition of NMDA-Stimulated cGMP Production

    • Lavendustin A has been used to inhibit NMDA-stimulated cGMP production .
    • The method of application involves using Lavendustin A as an inhibitor in biological systems .
    • The results of this application are not specified in the available resources .
  • Differentiation of Rat Mesenchymal Stem Cells

    • Lavendustin A has been used to differentiate rat mesenchymal stem cells .
    • The method of application involves using Lavendustin A in the differentiation process of rat mesenchymal stem cells .
    • The results of this application are not specified in the available resources .
  • Inhibition of Protein Kinase A (PKA), PKC, or PI3K

    • Lavendustin A does not inhibit protein kinase A (PKA), PKC, or PI3K .
    • The method of application involves using Lavendustin A as an inhibitor in biological systems .
    • The IC50 values for PKA, PKC, or PI3K are greater than 100 µM .

Zukünftige Richtungen

Future research could focus on the development of novel Lavendustin A analogs with enhanced biological activity . For instance, a recent study synthesized novel triazole analogs of Lavendustin A and evaluated their antiparasitic activity against Trypanosoma cruzi .

Eigenschaften

IUPAC Name

5-[(2,5-dihydroxyphenyl)methyl-[(2-hydroxyphenyl)methyl]amino]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6/c23-16-6-8-19(25)14(9-16)12-22(11-13-3-1-2-4-18(13)24)15-5-7-20(26)17(10-15)21(27)28/h1-10,23-26H,11-12H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTTYPMRMMDONC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN(CC2=C(C=CC(=C2)O)O)C3=CC(=C(C=C3)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00154855
Record name Lavendustin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00154855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lavendustin A

CAS RN

125697-92-9
Record name Lavendustin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125697-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lavendustin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125697929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lavendustin A
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16768
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lavendustin A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=678027
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Lavendustin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00154855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAVENDUSTIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y0G32G2RV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lavendustin A
Reactant of Route 2
Lavendustin A
Reactant of Route 3
Lavendustin A
Reactant of Route 4
Lavendustin A
Reactant of Route 5
Lavendustin A
Reactant of Route 6
Lavendustin A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.